1-[1-(2-Amino-3-methylpentanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-[1-(2-amino-3-methylpentanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O4/c1-3-10(2)13(17)15(21)18-8-4-6-11(18)14(20)19-9-5-7-12(19)16(22)23/h10-13H,3-9,17H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYQMFCIJNWDQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
H-ILE-PRO-PRO-OH can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid (proline) to the resin, followed by the stepwise addition of the other amino acids (proline and isoleucine) using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of H-ILE-PRO-PRO-OH may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. The peptide is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
H-ILE-PRO-PRO-OH primarily undergoes hydrolysis and enzymatic reactions. It is relatively stable and does not readily participate in oxidation or reduction reactions under normal physiological conditions .
Common Reagents and Conditions
The hydrolysis of H-ILE-PRO-PRO-OH can be catalyzed by proteolytic enzymes such as pepsin and trypsin. These reactions typically occur under mild acidic or neutral pH conditions .
Major Products Formed
The hydrolysis of H-ILE-PRO-PRO-OH results in the formation of its constituent amino acids: isoleucine, proline, and proline .
Scientific Research Applications
Enzyme Inhibition
The compound has shown promise as an inhibitor of various enzymes involved in critical biological processes. For instance, studies have highlighted its potential as an inhibitor of metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components and play a role in cancer metastasis and tissue remodeling .
Case Study: MMP Inhibition
In a study examining the structure-activity relationship (SAR) of MMP inhibitors, derivatives of this compound were synthesized and evaluated for their inhibitory activity against MMP-13. The results indicated that specific modifications to the compound enhanced its binding affinity and selectivity towards MMPs, demonstrating its potential for therapeutic applications in treating diseases characterized by excessive matrix degradation .
Drug Design
The compound serves as a valuable scaffold in the design of new therapeutic agents. Its structural features allow for modifications that can enhance bioactivity and specificity towards target proteins.
Example: Peptidomimetics
Research has explored the use of this compound as a backbone for developing peptidomimetics—synthetic compounds that mimic peptides' biological activity while offering improved stability and pharmacokinetic properties. This approach is particularly useful in creating inhibitors for proteases involved in various diseases .
Peptide Synthesis
The compound can be utilized in synthesizing complex peptides through solid-phase peptide synthesis (SPPS). Its ability to form stable linkages with amino acids makes it a suitable candidate for constructing peptide libraries aimed at discovering new biologically active compounds.
Application: Combinatorial Chemistry
In combinatorial chemistry approaches, this compound has been employed to generate diverse libraries of peptide-based inhibitors. The libraries are screened for activity against specific biological targets, facilitating the identification of lead compounds for further development .
Mechanism of Action
H-ILE-PRO-PRO-OH exerts its effects by inhibiting the activity of ACE, an enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, H-ILE-PRO-PRO-OH reduces the production of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure . The peptide also promotes the production of nitric oxide, which further contributes to its vasodilatory effects .
Comparison with Similar Compounds
H-ILE-PRO-PRO-OH is similar to other ACE inhibitory peptides such as valyl-prolyl-proline (VPP) and leucyl-prolyl-proline (LPP). H-ILE-PRO-PRO-OH is unique in its specific amino acid sequence, which confers distinct inhibitory potency and stability . Similar compounds include:
Valyl-prolyl-proline (VPP): Another milk-derived tripeptide with ACE inhibitory activity.
Leucyl-prolyl-proline (LPP): A tripeptide with similar ACE inhibitory properties.
Biological Activity
1-[1-(2-Amino-3-methylpentanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid, also known as a pyrrolidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C16H28ClN3O4
- Molecular Weight : 361.9 g/mol
- IUPAC Name : 1-[1-(2-amino-3-methylpentanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
The compound exhibits biological activity primarily through its interaction with ionotropic glutamate receptors (iGluRs), particularly the NMDA receptor subtype. Research indicates that it acts as a competitive antagonist, which is crucial for studying various neurological disorders. The structure-activity relationship (SAR) studies suggest that modifications to the pyrrolidine scaffold can enhance selectivity and potency against specific receptor subtypes.
Biological Activity and Therapeutic Applications
- Neuroprotective Effects : The compound has shown promise in protecting neurons from excitotoxicity associated with excessive glutamate signaling. This is particularly relevant in conditions such as Alzheimer's disease and multiple sclerosis.
- Antagonistic Properties : Studies have demonstrated that derivatives of this compound can selectively inhibit NMDA receptors with IC50 values as low as 200 nM, indicating strong potential for therapeutic use in neurodegenerative diseases .
- Potential in Pain Management : Given its role as an NMDA receptor antagonist, this compound may also offer benefits in pain management strategies, particularly for neuropathic pain where NMDA receptor activation plays a critical role.
Table 1: Summary of Research Findings
Example Case Study
A recent study explored the efficacy of various pyrrolidine derivatives, including our compound, in models of neurodegeneration. The results indicated that modifications to the side chains significantly affected the binding affinity to NMDA receptors, suggesting that targeted structural changes could lead to enhanced therapeutic profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
